

Application Notes and Protocols for 3-Methyladipic Acid in Toxicological Research

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Compound of Interest

Compound Name: 3-Methyladipic acid

Cat. No.: B1216137

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyladipic acid (3-MAA) is a dicarboxylic acid that has garnered interest primarily as a human urinary metabolite.^[1] Its principal role in a clinical context is as a biomarker for monitoring the metabolic pathway of phytanic acid, particularly in patients with Adult Refsum Disease (ARD).^{[2][3]} While extensive toxicological data for **3-Methyladipic acid** is not readily available in published literature, this document provides an overview of its known toxicological profile, primarily related to its irritant properties, and outlines protocols for its further toxicological assessment based on standard methodologies for organic acids.

Toxicological Profile of 3-Methyladipic Acid

Based on available safety data, **3-Methyladipic acid** is classified as an irritant.^{[1][4]} It is not currently listed as a carcinogen by the IARC, NTP, or OSHA. The primary hazards associated with **3-Methyladipic acid** are skin irritation, serious eye irritation, and potential respiratory irritation.^{[1][4]}

Quantitative Toxicological Data

Specific quantitative toxicological data for **3-Methyladipic acid**, such as LD50 (Lethal Dose, 50%) or NOAEL (No-Observed-Adverse-Effect Level), are not well-documented in publicly

available literature. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a classification of its hazards.

Table 1: GHS Hazard Classification for **3-Methyladipic Acid**

| Hazard Class | Hazard Category | Hazard Statement |
|--|-----------------|--|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][4] |

Role as a Biomarker in Refsum Disease

3-Methyladipic acid is a key metabolite in the ω -oxidation pathway of phytanic acid.[2][3] In individuals with Adult Refsum Disease, a genetic disorder characterized by the accumulation of phytanic acid, the standard α -oxidation pathway is deficient. Consequently, the body utilizes the ω -oxidation pathway to a greater extent, leading to the formation and excretion of **3-Methyladipic acid** in the urine.[2][3] Therefore, urinary levels of **3-Methyladipic acid** can serve as a valuable biomarker for diagnosing and monitoring this condition.[2]

Experimental Protocols for Toxicological Assessment

The following are generalized protocols that can be adapted for the toxicological evaluation of **3-Methyladipic acid**, based on standard OECD guidelines for testing of chemicals.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This protocol is based on the OECD Test Guideline 439.

- Test System: A commercially available Reconstructed Human Epidermis (RhE) model.

- Preparation of Test Chemical: Prepare a solution of **3-Methyladipic acid** in a suitable solvent (e.g., phosphate-buffered saline).
- Application: Apply a defined amount of the test chemical to the surface of the RhE tissue.
- Incubation: Incubate for a specified period (e.g., 60 minutes) at 37°C and 5% CO₂.
- Rinsing: Thoroughly rinse the test chemical from the tissue surface.
- Viability Assessment: Transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 3 hours. The MTT is converted by viable cells into a blue formazan salt.
- Extraction and Measurement: Extract the formazan salt and measure the optical density using a spectrophotometer.
- Data Analysis: Calculate the percentage of viable cells relative to a negative control. A reduction in cell viability below a defined threshold (e.g., 50%) indicates an irritant potential.

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test

This protocol is based on the OECD Test Guideline 437.

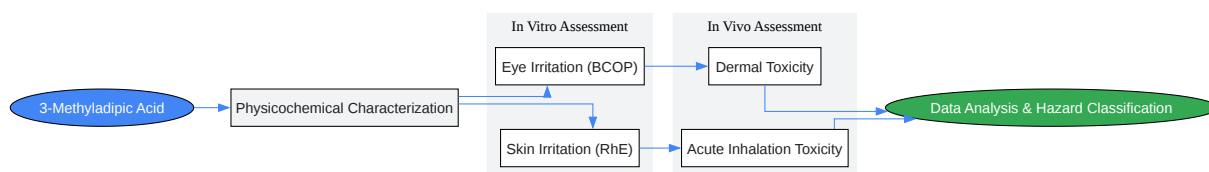
- Test System: Freshly isolated bovine corneas.
- Application: Apply **3-Methyladipic acid** to the epithelial surface of the cornea.
- Incubation: Incubate the corneas for a set period.
- Assessment of Opacity: Measure the opacity of the cornea using an opacitometer.
- Assessment of Permeability: Measure the passage of a fluorescent dye (e.g., sodium fluorescein) through the cornea using a spectrophotometer.
- Data Analysis: Calculate an In Vitro Irritancy Score based on the opacity and permeability measurements. This score is used to classify the irritancy potential.

Acute Inhalation Toxicity Study (General Protocol)

This protocol is a general guideline and should be adapted based on specific regulatory requirements.

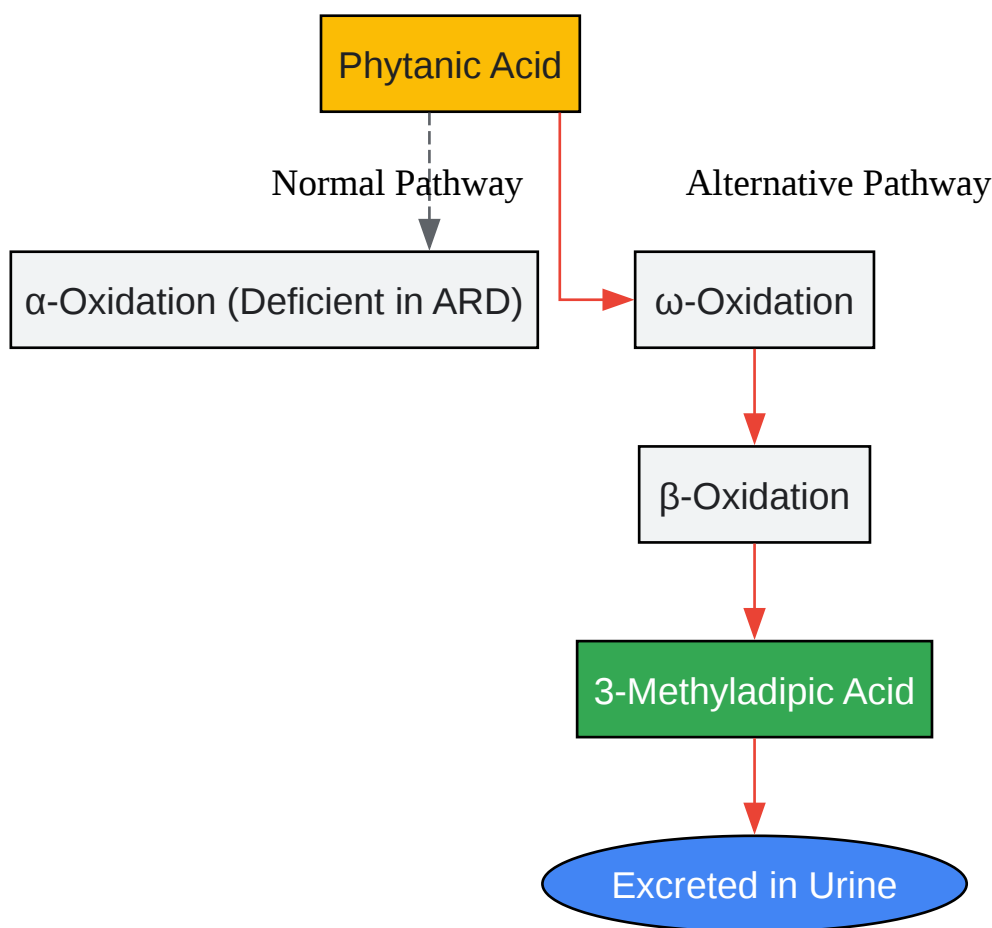
- Test Species: Typically, rats are used.
- Exposure: Expose animals to an aerosolized or vapor form of **3-Methyladipic acid** for a defined period (e.g., 4 hours).
- Observation: Observe the animals for clinical signs of toxicity during and after exposure for a period of up to 14 days.
- Endpoints: Record mortality, clinical signs, body weight changes, and perform a gross necropsy at the end of the study.
- Data Analysis: Determine the LC50 (Lethal Concentration, 50%) if applicable, and identify the target organs of toxicity.

Visualizations



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Caption: Experimental workflow for toxicological assessment of **3-Methyladipic acid**.



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Caption: Metabolic pathway of **3-Methyladipic acid** formation in Refsum Disease.

Conclusion

3-Methyladipic acid is a compound with a well-defined role as a biomarker in a specific metabolic disorder. Its toxicological profile appears to be limited to irritant effects based on current knowledge. For drug development professionals and researchers, it is crucial to handle this compound with appropriate safety precautions, including the use of personal protective equipment to avoid skin, eye, and respiratory exposure.^[4] Further toxicological studies, following the generalized protocols outlined in this document, would be necessary to establish a more comprehensive safety profile, especially if new applications or higher exposure scenarios are considered.

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